Octahydropyrazino[2,1-c][1,4]oxazine
CAS No.: 141108-65-8
Cat. No.: VC21297284
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
![Octahydropyrazino[2,1-c][1,4]oxazine - 141108-65-8](/images/no_structure.jpg)
Specification
CAS No. | 141108-65-8 |
---|---|
Molecular Formula | C7H14N2O |
Molecular Weight | 142.2 g/mol |
IUPAC Name | 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine |
Standard InChI | InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 |
Standard InChI Key | ZWNWCROZSHWHSF-UHFFFAOYSA-N |
SMILES | C1CN2CCOCC2CN1 |
Canonical SMILES | C1CN2CCOCC2CN1 |
Introduction
Chemical Identity and Structure
Octahydropyrazino[2,1-c] oxazine is a heterocyclic organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . The structure consists of a fused tricyclic system containing an oxazine ring and a piperazine ring, with all positions fully saturated as indicated by the "octahydro" prefix. The compound features two nitrogen atoms and one oxygen atom within its ring system.
Stereochemistry
Octahydropyrazino[2,1-c] oxazine exhibits stereoisomerism due to the presence of a chiral center at the 9a position where the three rings meet. The compound exists in two enantiomeric forms:
Each stereoisomer possesses distinct biological and chemical properties, which may influence their applications in research and pharmaceutical development. The racemic mixture, comprising both enantiomers, is also documented in chemical databases under CAS number 141108-65-8 .
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
Each name reflects different aspects of the molecular structure or follows specific chemical nomenclature conventions.
Physical and Chemical Properties
The physical and chemical properties of octahydropyrazino[2,1-c] oxazine play a crucial role in determining its behavior in various chemical reactions, formulations, and applications.
Predicted Physical Properties
Based on computational models, the following physical properties have been predicted for the S-enantiomer:
Property | Value | Method |
---|---|---|
Boiling Point | 234.4±35.0 °C | Predicted |
Density | 1.10±0.1 g/cm³ | Predicted |
pKa | 9.47±0.20 | Predicted |
These predicted values provide important information for handling, purification, and application development involving this compound .
Chemical Reactivity
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Acid-base reactions (given its predicted pKa of 9.47)
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Nucleophilic substitution reactions
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Coordination with metal ions
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Formation of salts and hydrogen bonds
Hazard Statement | Description | Classification |
---|---|---|
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |
H227 | Combustible liquid | Warning: Flammable liquids |
H302* | Harmful if swallowed | Warning: Acute toxicity, oral |
*Note: H302 has been specifically associated with the R-enantiomer with 100% classification confidence .
The compound is labeled with the GHS07 hazard pictogram, indicating a warning level hazard .
This pricing information indicates that the compound is relatively expensive, suggesting specialized synthesis methods and limited production volumes .
Global Supply Chain
Multiple suppliers worldwide offer octahydropyrazino[2,1-c] oxazine and its derivatives, with a significant concentration of suppliers based in China. Key global suppliers include:
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Career Henan Chemical Co. (China)
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Win-Win Chemical CO., Limited (China)
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Nextpeptide Inc. (China)
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Labnetwork Inc. (China)
The wide availability from multiple suppliers suggests an established supply chain, though the high pricing indicates it remains a specialty chemical rather than a bulk commodity.
Regulatory Information and Identifiers
Octahydropyrazino[2,1-c] oxazine and its stereoisomers are registered with various regulatory bodies and chemical databases worldwide.
Registry Numbers and Identifiers
Identifier Type | Value | Specific Isomer |
---|---|---|
CAS Number | 141108-65-8 | Racemic mixture |
CAS Number | 1089759-42-1 | (S)-enantiomer |
CAS Number | 508241-14-3 | (R)-enantiomer |
EC Number | 818-972-7 | Racemic mixture |
EC Number | 896-996-7 | (R)-enantiomer |
MDL Number | MFCD22581549 | (S)-enantiomer |
HS Code | 2933599590 | Not specified |
These identifiers are essential for regulatory compliance, import/export procedures, and database searching .
Patent Information
The compound appears in multiple patents, as indicated by its presence in the WIPO PATENTSCOPE database. Patents related to this structure can be accessed through the InChIKey: ZWNWCROZSHWHSF-UHFFFAOYSA-N . The presence in patent literature suggests potential applications in proprietary processes or pharmaceutical developments.
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